molecular formula C15H12F3N3O B5624091 2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5624091
M. Wt: 307.27 g/mol
InChI Key: PYCSQDKORCZJDJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their diverse chemical and biological properties. These compounds have been synthesized and studied for their potential applications in medicinal chemistry and material science. The interest in 2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its unique structural features, including the presence of a methoxy group, a methyl group, and a trifluoromethyl group, which may contribute to its distinctive chemical behavior and biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of hydrazine derivatives with suitable diketones or their analogs. A specific method for synthesizing related compounds involves using ultrasound irradiation assisted by KHSO4 in an aqueous medium, indicating a green chemistry approach for the synthesis of pyrazolo[1,5-a]pyrimidine analogs. This method is noted for its simplicity, efficiency, and environmental friendliness, offering high yields and short reaction times (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by X-ray crystallography, which reveals the planarity of the pyrazolopyrimidine moiety and the spatial arrangement of substituents. These structural features are crucial for the compound's interactions and biological activities. The structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, has been detailed, showing significant planarity and potential as an active site for interactions (Li et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives includes their participation in various organic reactions, such as N-alkylation, which can be influenced by the solvent used. These reactions are essential for further functionalizing the core structure and enhancing the compound's biological or material properties. Specific solvent-controlled, site-selective N-alkylation reactions have been studied for azolo-fused ring heterocycles, including pyrazolo[1,5-a]pyrimidines (Bookser et al., 2018).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is not fully understood and can vary depending on the specific substituents present on the molecule. Some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines are not fully known and can vary depending on the specific substituents present on the molecule. Some pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against certain cell lines .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could focus on developing new synthesis pathways, exploring their potential applications in medicinal chemistry and material science, and studying their mechanisms of action . This could hopefully lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-9-7-13(15(16,17)18)21-14(19-9)8-12(20-21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCSQDKORCZJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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